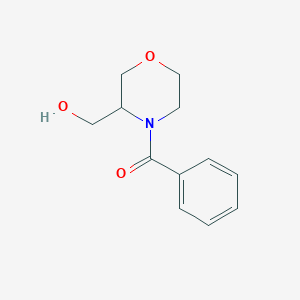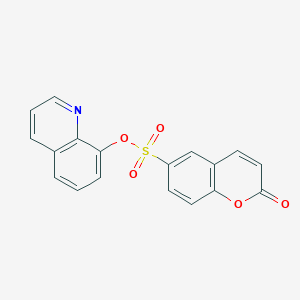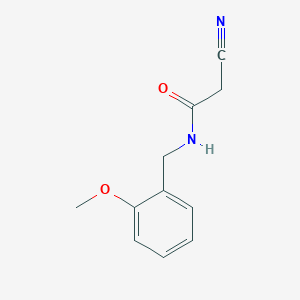![molecular formula C19H15N3O4 B2545987 N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide CAS No. 2309804-13-3](/img/structure/B2545987.png)
N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide is a chemical entity that appears to be related to the class of compounds known as bis-furans, which are characterized by the presence of two furan rings. These types of compounds have been studied for their potential applications in various fields, including medicinal chemistry, due to their interactions with biological molecules such as DNA.
Synthesis Analysis
The synthesis of related furan compounds has been explored in the literature. For instance, a new synthesis route for 2,5-bis(4-cyanophenyl)furan, which shares structural similarities with the compound , has been developed. This synthesis involves a modified Stetter reaction and has been optimized for the large-scale production of antimicrobial agents like Furamidine and Pafuramidine . Another approach to synthesizing a similar compound, 2,5-bis-(4-cyanophenyl)-furan, has been reported using a Claisen condensation reaction followed by several other steps, including cyclodehydration and decarboxylation, to achieve the final product .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not provided, the structure of related bis-furan compounds has been investigated. These studies often involve single-crystal diffraction analyses to understand the interactions between the furan rings and other molecular entities .
Chemical Reactions Analysis
The chemical reactivity of bis-furan compounds can be inferred from studies on similar molecules. For example, the host compound N,N′-bis(9-phenyl-9-thioxanthenyl)ethylenediamine has been shown to form clathrates with various five-membered ring heterocyclics, demonstrating its ability to participate in host-guest interactions . This suggests that this compound may also engage in specific chemical reactions based on its functional groups and heterocyclic components.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-furan compounds are typically characterized by their interactions with other molecules, solubility, and stability under different conditions. Although the specific properties of this compound are not detailed in the provided papers, related compounds have been studied for their host abilities and selectivity, which are influenced by their physical and chemical properties .
Applications De Recherche Scientifique
Polymer Synthesis and Biomaterials
Researchers have been exploring the synthesis of biobased polyesters using furan derivatives as a sustainable alternative to petroleum-based materials. For instance, Yi Jiang et al. (2014) demonstrated the enzymatic synthesis of novel biobased furan polyesters with significant molecular weights, showcasing the potential of furan derivatives in creating environmentally friendly polymers (Yi Jiang et al., 2014). Additionally, M. Abid et al. (2008) developed copolyesters containing terephthalic and bio-based furanic units, further emphasizing the versatility of furan derivatives in polyester synthesis (M. Abid et al., 2008).
Advanced Materials and Catalysis
Furan derivatives are utilized in the development of advanced materials, including electrochromic devices and catalysts for biomass conversion. G. Sotzing et al. (1996) synthesized and characterized bis(2-(3,4-ethylenedioxy)thienyl)-based monomers, leading to electroactive polymers with potential applications in electrochromic devices (G. Sotzing et al., 1996). Y. Nakagawa et al. (2013) focused on the catalytic reduction of biomass-derived furanic compounds, highlighting the role of furan derivatives in facilitating sustainable chemical processes (Y. Nakagawa et al., 2013).
Organic Synthesis and Fluorescent Materials
The synthesis of complex organic molecules and fluorescent materials also benefits from the unique properties of furan derivatives. Jin Zhang et al. (2017) developed a method for the photoinduced direct oxidative annulation of furan derivatives, leading to highly functionalized polyheterocyclic compounds (Jin Zhang et al., 2017). G. Boobalan et al. (2012) synthesized a highly water-soluble and fluorescent perylene bisimide derivative from furan compounds, demonstrating their potential in creating novel fluorescent materials (G. Boobalan et al., 2012).
Propriétés
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c20-11-13-5-1-2-6-15(13)22-19(24)18(23)21-12-14(16-7-3-9-25-16)17-8-4-10-26-17/h1-10,14H,12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQDHFKVHMAFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2545908.png)
![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)


![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)
![10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2545916.png)

![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)
![N-(2-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2545922.png)

